1,4-Dibenzyl-2-(propan-2-yl)piperazine
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Overview
Description
1,4-Dibenzyl-2-(propan-2-yl)piperazine is an organic compound with the molecular formula C21H28N2 It is a derivative of piperazine, a heterocyclic amine, and features two benzyl groups and an isopropyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibenzyl-2-(propan-2-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction of N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzyl-2-(propan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine groups.
Substitution: Substituted piperazines with various functional groups.
Scientific Research Applications
1,4-Dibenzyl-2-(propan-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Dibenzyl-2-(propan-2-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibenzylpiperazine: Lacks the isopropyl group, making it less sterically hindered.
1-Benzyl-4-methylpiperazine: Contains a methyl group instead of an isopropyl group, resulting in different steric and electronic properties.
1,4-Dibenzyl-2-methylpiperazine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
1,4-Dibenzyl-2-(propan-2-yl)piperazine is unique due to the presence of both benzyl and isopropyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts .
Properties
IUPAC Name |
1,4-dibenzyl-2-propan-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-18(2)21-17-22(15-19-9-5-3-6-10-19)13-14-23(21)16-20-11-7-4-8-12-20/h3-12,18,21H,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBWWBVVWSGTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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